3-Chloro-1,2-benzisothiazole
Overview
Description
3-Chloro-1,2-benzisothiazole is a chemical compound with the molecular formula C7H4ClNS. It is characterized by the presence of chlorine and benzisothiazole functional groups. This compound is known for its diverse applications in various industries, including pharmaceuticals, agrochemicals, and dyes. It is a pale yellow solid that exhibits antimicrobial and antifungal properties, making it valuable in the formulation of biocides and preservatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-1,2-benzisothiazole can be synthesized from 1,2-benzisothiazol-3(2H)-one. One method involves the reaction of 1,2-benzisothiazol-3(2H)-one with phosphorus oxychloride or phosgene under specific conditions. Another method uses bi(trichloromethyl) carbonate as a reagent in the presence of an organic amine catalyst at temperatures ranging from 50 to 150°C .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1,2-benzisothiazole undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. It reacts with nucleophiles to give products that arise from the fission of the thiazole ring. For example, sodium cyanide in aqueous acetone produces a mixture of o-cyanophenyl thiocyanate, bis-(o-cyanophenyl) disulphide, and 2-acetyl-3-aminobenzo[b]thiophen .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, copper(I) cyanide, n-butyl-lithium, ethanolic sodium thiophenoxide.
Oxidation and Reduction: Specific conditions and reagents depend on the desired products and reaction pathways.
Major Products Formed:
Nucleophilic Substitution: o-cyanophenyl thiocyanate, bis-(o-cyanophenyl) disulphide, 2-acetyl-3-aminobenzo[b]thiophen.
Other Reactions: 3-ethoxy-1,2-benzisothiazole when treated with ethanolic sodium ethoxide.
Scientific Research Applications
3-Chloro-1,2-benzisothiazole is widely used in scientific research due to its versatile properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 3-Chloro-1,2-benzisothiazole involves nucleophilic attack at either the sulfur or chlorine atoms. This leads to the fission of the thiazole ring and the formation of various products depending on the nucleophile and reaction conditions. The compound’s antimicrobial and antifungal properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
Comparison with Similar Compounds
3-Chloro-1,2-benzisothiazole can be compared with other benzisothiazole derivatives, such as:
1,2-Benzisothiazol-3(2H)-one: Used as a precursor in the synthesis of this compound.
2-Methyl-4-isothiazolin-3-one: Known for its antimicrobial properties and used in similar applications.
3-(1-Piperazinyl)-1,2-benzisothiazole: Another derivative with applications in pharmaceuticals.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
3-chloro-1,2-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVKLRBQLRWDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344599 | |
Record name | 3-Chloro-1,2-benzisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7716-66-7 | |
Record name | 3-Chloro-1,2-benzisothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7716-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1,2-benzisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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